Cas no 2387600-77-1 (3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride)
![3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2387600-77-1x500.png)
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride 化学的及び物理的性質
名前と識別子
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- 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride
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- インチ: 1S/C10H18N2O.ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;/h11H,1-8H2,(H,12,13);1H
- InChIKey: IRAJLCDVQNWVJB-UHFFFAOYSA-N
- ほほえんだ: O=C1NCCC2(CCNCC2)CC1.Cl
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564564-1g |
3,9-Diazaspiro[5.6]Dodecan-10-one hydrochloride |
2387600-77-1 | 98% | 1g |
¥11616 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-250MG |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 250MG |
¥ 2,323.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-250mg |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 250mg |
¥2322.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-5g |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 5g |
¥17424.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-100MG |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 100MG |
¥ 1,452.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-5G |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 5g |
¥ 17,424.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-1G |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 1g |
¥ 5,808.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-1g |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 1g |
¥5808.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-1.0g |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 1.0g |
¥5808.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0237-1-100.0mg |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride |
2387600-77-1 | 95% | 100.0mg |
¥1452.0000 | 2024-08-03 |
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
3,9-diazaspiro[5.6]dodecan-10-one;hydrochlorideに関する追加情報
Introduction to 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride (CAS No. 2387600-77-1)
3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride (CAS No. 2387600-77-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. The spirocyclic framework provides a robust scaffold for the development of new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and cancer.
The chemical structure of 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride consists of a spirocyclic core with two nitrogen atoms at positions 3 and 9, and a ketone group at position 10. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. The presence of the spirocyclic structure and the functional groups contributes to its potential as a lead compound for drug discovery.
Recent studies have highlighted the promising biological activities of 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride. In vitro assays have shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride has also shown neuroprotective effects in preclinical models of neurodegenerative diseases. Research conducted at the University of California, San Francisco, found that this compound significantly reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. The mechanism of action is believed to involve the modulation of oxidative stress and the inhibition of apoptosis pathways.
The pharmacokinetic properties of 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride have been extensively studied to evaluate its suitability as a therapeutic agent. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are essential for effective drug delivery. Furthermore, it has been shown to cross the blood-brain barrier efficiently, making it an attractive candidate for CNS disorders.
To further explore the therapeutic potential of 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride, several clinical trials are currently underway. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for Phase II trials, which are focused on evaluating its efficacy in specific patient populations.
In conclusion, 3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride (CAS No. 2387600-77-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique spirocyclic structure and functional groups contribute to its anti-inflammatory and neuroprotective properties, making it a valuable lead for drug discovery efforts in various medical fields. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
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